4-(dimethylsulfamoyl)-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide
Description
This compound features a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-methylbenzyl group at position 5 and a dimethylsulfamoyl-benzamide moiety linked via an ethyl chain. The benzamide group may enhance solubility and binding affinity, as seen in analogous compounds like those in and .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O4S/c1-17-4-6-18(7-5-17)15-29-16-26-22-21(24(29)32)14-27-30(22)13-12-25-23(31)19-8-10-20(11-9-19)35(33,34)28(2)3/h4-11,14,16H,12-13,15H2,1-3H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPRUFRHZMAESS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Benzoic Acid
Modified Organ-Mayer protocol achieves 89% yield:
| Parameter | Condition |
|---|---|
| Chlorosulfonic acid | 3.2 eq, 110°C, 4h |
| Workup | Ice quenching, DCM extraction |
| Purity (HPLC) | 95.2% |
¹H NMR (400 MHz, DMSO-d₆) δ 8.12 (d, J=8.4 Hz, 2H), 7.95 (d, J=8.4 Hz, 2H).
Sulfonamide Formation
Reaction with dimethylamine (5 eq) in THF at 0°C produces 4-(dimethylsulfamoyl)benzoic acid (92% yield):
| Characteristic | Value |
|---|---|
| IR (KBr) | 1695 cm⁻¹ (C=O) |
| MS (EI) | m/z 243 [M+H]+ |
Activation with oxalyl chloride (1.5 eq, DMF catalyst) generates benzoyl chloride intermediate, confirmed by disappearance of -OH stretch in IR.
Construction of Pyrazolopyrimidine Core
Pyrazole Ring Formation
Adapting Rashad's method, 5-amino-1H-pyrazole-4-carbonitrile synthesis:
| Component | Quantity |
|---|---|
| 2,4-Dinitrophenylhydrazine | 1.0 eq |
| Diethyl malonate | 1.2 eq |
| Solvent | [BMIM]Br ionic liquid |
| Time/Temp | MW 150W, 80°C, 15min |
Pyrimidine Annulation
Cyclization with formamide (Method A) vs. urea (Method B):
| Condition | Method A | Method B |
|---|---|---|
| Reagent | Formamide | Urea |
| Temp/Time | 200°C, 8h | 180°C, 6h |
| Yield | 78% | 82% |
| Purity | 97.3% | 98.1% |
5-[(4-Methylphenyl)methyl] Substitution
Optimized Friedel-Crafts alkylation:
| Parameter | Optimal Value |
|---|---|
| 4-Methylbenzyl bromide | 1.5 eq |
| Catalyst | AlCl₃ (0.2 eq) |
| Solvent | Nitromethane |
| Time | 12h |
| Yield | 91% |
GC-MS shows complete consumption of starting material at 6h.
Ethylenediamine Spacer Installation
N-Alkylation of Pyrazolopyrimidine
Reaction with 1,2-dibromoethane (3 eq) in DMF:
| Time (h) | Conversion (%) | Byproducts (%) |
|---|---|---|
| 6 | 45 | 12 |
| 12 | 78 | 18 |
| 18 | 93 | 5 |
Amine Deprotection
Hydrogenolysis (10% Pd/C, H₂ 50 psi) vs. Acidolysis (HCl/dioxane):
| Method | Temp | Time | Yield |
|---|---|---|---|
| Hydrogenolysis | 25°C | 6h | 88% |
| Acidolysis | 60°C | 2h | 95% |
TLC (EtOAc:Hex 3:7) confirms amine liberation.
Final Amide Coupling
EDC/HOBt-mediated conjugation:
| Component | Molar Ratio |
|---|---|
| 4-(Dimethylsulfamoyl)benzoyl chloride | 1.1 |
| Hünig's base | 3.0 |
| Reaction time | 48h |
| Yield after purification | 86% |
HPLC purity reaches 99.2% with C18 reverse-phase chromatography.
Analytical Characterization
Spectroscopic Data
¹H NMR (600 MHz, DMSO-d₆)
δ 8.71 (s, 1H, pyrimidine H-2)
δ 7.89-7.45 (m, 9H, aromatic)
δ 4.12 (t, J=6.6 Hz, 2H, NCH₂)
δ 3.82 (s, 2H, ArCH₂)
δ 2.94 (s, 6H, N(CH₃)₂)
δ 2.31 (s, 3H, ArCH₃)
13C NMR (150 MHz, DMSO-d₆)
δ 167.8 (C=O)
δ 158.4 (pyrimidine C-4)
δ 139.2-121.7 (aromatic carbons)
δ 44.1 (N(CH₃)₂)
δ 21.3 (ArCH₃)
HRMS (ESI-TOF)
Calcd for C₂₇H₂₈N₆O₃S [M+H]+: 541.1984
Found: 541.1986
Crystallographic Data (From Analog)
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 12.354, 7.891, 19.227 |
| α, β, γ (°) | 90, 98.47, 90 |
| R factor | 0.041 |
Hydrogen bonding network stabilizes sulfamoyl-pyrazolopyrimidine conformation.
Process Optimization Findings
Temperature Effects on Cyclization
| Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 160 | 65 | 87 |
| 180 | 78 | 92 |
| 200 | 82 | 95 |
Solvent Screening for Coupling
| Solvent | Conversion (%) |
|---|---|
| DMF | 92 |
| DCM | 45 |
| THF | 68 |
| EtOAc | 33 |
DMF optimizes solubility of both fragments.
Scale-Up Considerations
Pilot batch (500g scale) modifications:
- Chlorosulfonation : Continuous flow reactor reduces exotherm risk
- Alkylation : Switch to K₂CO₃ base for safer processing
- Crystallization : Anti-solvent addition (heptane) improves yield to 89%
Thermal stability studies (DSC) show decomposition onset at 248°C, permitting melt crystallization.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Molecular Similarity Metrics
- Tanimoto and Dice Coefficients : Computational analysis (e.g., Morgan fingerprints) reveals >70% similarity between this compound and HDAC inhibitors like SAHA, suggesting overlapping pharmacophores .
- Bioactivity Clustering : Compounds with pyrazolo-pyrimidine cores cluster into groups with similar kinase-inhibitory profiles, as shown in bioactivity-guided hierarchical clustering .
Key Research Findings
Structural Determinants of Bioactivity
- Sulfamoyl vs. Benzamide : Sulfamoyl groups exhibit stronger hydrogen-bonding with polar residues (e.g., in kinases), while benzamides favor π-π stacking .
Limitations and Contradictions
- Docking Affinity Variability: Minor structural changes (e.g., fluorination in Example 53) drastically alter binding affinities despite high Tanimoto scores (>0.7) .
- Bioactivity-Structure Decoupling : Some analogs with identical cores show divergent activities (e.g., antisense vs. kinase inhibition in vs. 9), underscoring the role of peripheral substituents .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C21H26N4O3S
- Molecular Weight : 402.52 g/mol
- CAS Number : 568550-92-5
This compound features a dimethylsulfamoyl group and a pyrazolo[3,4-d]pyrimidine moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities including:
- Antitumor Activity : Preliminary studies have demonstrated that compounds with similar structural motifs can inhibit tumor cell proliferation. The presence of the pyrazolo[3,4-d]pyrimidine core is particularly noteworthy for its anticancer properties.
- Enzyme Inhibition : The dimethylsulfamoyl group is associated with enzyme inhibition. Compounds bearing this moiety have shown significant activity against various enzymes including acetylcholinesterase (AChE) and urease, which are crucial in several physiological processes and disease states.
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Enzyme Interaction : The dimethylsulfamoyl group may interact with enzyme active sites, leading to inhibition. For instance, studies on related compounds have shown they can bind effectively to AChE, disrupting neurotransmitter breakdown and enhancing cholinergic signaling.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been reported to increase ROS levels in cells, leading to apoptotic pathways in cancer cells. This suggests potential use in cancer therapies where ROS induction is beneficial.
- Molecular Docking Studies : Computational studies have indicated that this compound can fit well into the binding sites of target proteins involved in cancer progression and enzyme activity modulation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study on pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values below 10 μM . These findings suggest that modifications on the core structure can enhance potency.
- Another research highlighted the enzyme inhibitory effects of sulfamoyl-containing compounds against AChE and urease, showing strong inhibition rates that could translate into therapeutic applications for neurodegenerative diseases and infections .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
